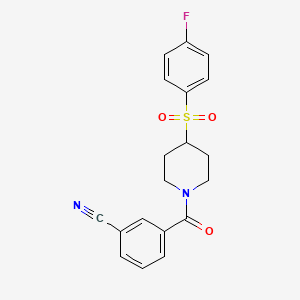

3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile

Description

3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylsulfonyl group and a benzonitrile moiety. The sulfonyl group enhances electron-withdrawing properties, while the benzonitrile contributes to aromatic interactions and metabolic stability.

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c20-16-4-6-17(7-5-16)26(24,25)18-8-10-22(11-9-18)19(23)15-3-1-2-14(12-15)13-21/h1-7,12,18H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHNLMHSCTVXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, have been synthesized as selective androgen receptor modulators.

Mode of Action

It can be inferred that the compound might interact with its target receptors and induce changes that could lead to its therapeutic effects.

Biochemical Pathways

Based on the potential target of action, it can be hypothesized that the compound might influence the androgen receptor signaling pathway.

Pharmacokinetics

Biological Activity

3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a benzonitrile moiety, and a sulfonyl group, which contribute to its biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to act as an inhibitor or modulator in several biological pathways:

- Enzyme Inhibition : The sulfonyl group is known for its role in enzyme inhibition, particularly in acetylcholinesterase (AChE) and urease pathways .

- Receptor Binding : The compound's structure allows it to bind effectively to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several derivatives similar to the compound . The results indicated that compounds bearing the sulfonyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Anticancer Properties : Research has highlighted the anticancer potential of related piperidine derivatives. These compounds showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating strong growth inhibition. The structure-activity relationship (SAR) analysis suggested that modifications to the piperidine ring could enhance activity .

- Enzyme Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibited AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition mechanism was linked to the formation of stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

Bioactive Analogues: BAP Derivatives

highlights BAP-2 ((3E,5E)-3,5-bis(4-cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one), which shares the 4-fluorophenylsulfonyl group and cyanobenzylidene moieties. Key findings:

- Bioactivity : BAP derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) exhibit enhanced anti-inflammatory and antitumor activities.

- Structural Impact : The α,β-unsaturated keto groups in BAPs enable interactions with cellular thiols, a feature absent in the target compound.

The absence of α,β-unsaturated ketones in the target compound may reduce reactivity with biomolecules but could enhance stability .

Piperidine-Carbonyl Analogues

and describe compounds with piperidine-carbonyl-benzonitrile backbones:

- 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (): Molecular weight 370.4; includes an imidazolidinone group.

- 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile () : Molecular weight 341.8; chloropyridinyloxy substituent.

The sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity compared to ether or heterocyclic substituents, influencing receptor binding .

High-Similarity Compounds ()

lists structurally similar compounds:

- (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (Similarity: 0.96) : Hydroxymethyl and methyl groups replace sulfonyl/benzonitrile.

- 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride (Similarity: 0.83) : Piperidin-4-ol core with a fluorophenyl group.

| Property | Target Compound | (3S,4R)-4-Fluorophenyl Derivative |

|---|---|---|

| Polarity | Moderate (sulfonyl) | High (hydroxymethyl) |

| Pharmacokinetics | Likely slower metabolism | Faster renal clearance |

The target compound’s sulfonyl and benzonitrile groups may extend half-life but reduce solubility compared to hydroxylated analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile, and how can intermediates be validated?

- Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonylation of piperidine derivatives using 4-fluorobenzenesulfonyl chloride. Key intermediates, such as 4-((4-fluorophenyl)sulfonyl)piperidine, should be characterized via H/C NMR and high-resolution mass spectrometry (HRMS). Crystallographic validation of intermediates (e.g., X-ray diffraction) ensures structural fidelity, as demonstrated in analogous piperidine sulfonyl derivatives .

Q. Which spectroscopic and chromatographic techniques are optimal for structural elucidation and purity assessment?

- Methodological Answer :

- Spectroscopy : Use F NMR to confirm the presence of the fluorophenyl group (δ ~ -110 ppm for para-substituted fluorine). IR spectroscopy can verify sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1650 cm) functionalities.

- Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol/sodium acetate buffer, pH 4.6) resolves impurities. System suitability tests, as outlined in pharmacopeial methods, ensure reproducibility .

Q. How can researchers safely handle reactive intermediates during synthesis?

- Methodological Answer : Use inert atmosphere techniques (e.g., Schlenk line) for moisture-sensitive steps. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste containing sulfonyl or cyanide groups must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols using:

- Dose-response curves (e.g., IC values across multiple replicates).

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric assays) with cell-based viability tests (e.g., MTT assays).

- Structural analogs : Benchmark against compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives to isolate structure-activity relationships (SARs) .

Q. What computational approaches predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with sulfonyl-recognizing enzymes (e.g., carbonic anhydrases).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability). Predicted data from ChemSpider or PubChem can validate computational models .

Q. What strategies optimize regioselectivity during the introduction of the sulfonyl group?

- Methodological Answer :

- Direct sulfonylation : Piperidine reacts with 4-fluorobenzenesulfonyl chloride in anhydrous DCM, catalyzed by DMAP. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the piperidine nitrogen, preventing over-sulfonylation. Deprotection with TFA yields the free sulfonyl-piperidine intermediate .

Q. How can crystallization challenges for this hydrophobic compound be addressed?

- Methodological Answer :

- Solvent screening : Test mixed solvents (e.g., DCM/hexane or THF/water) for slow evaporation.

- Seeding : Introduce microcrystals of structurally related compounds (e.g., 4-fluorophenyl sulfonyl derivatives) to induce nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation, as shown in piperidine-based crystallography studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.